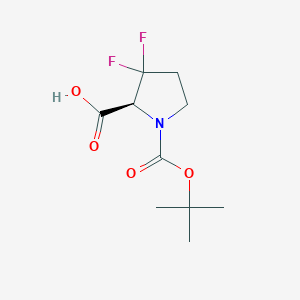

1-Boc-3,3-difluoro-D-proline

Description

Properties

Molecular Formula |

C10H15F2NO4 |

|---|---|

Molecular Weight |

251.23 g/mol |

IUPAC Name |

(2S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |

InChI Key |

KYKGTPMAQQHAOU-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC([C@@H]1C(=O)O)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-3,3-difluoro-D-proline from 3,4-dehydroproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis strategy for the preparation of 1-Boc-3,3-difluoro-D-proline, a valuable fluorinated amino acid derivative, starting from the readily available precursor, 3,4-dehydroproline. The synthesis involves a four-step reaction sequence: protection of the starting material, regio- and stereoselective hydroxylation, oxidation to a key keto-intermediate, and subsequent deoxyfluorination, followed by a final deprotection step. This guide provides detailed experimental protocols for each key transformation, supported by quantitative data and a logical workflow diagram.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step involves the protection of both the amine and carboxylic acid functionalities of 3,4-dehydro-D-proline to ensure compatibility with subsequent reagents. The core of the synthesis then hinges on the conversion of the double bond to a geminal difluoro group at the C3 position. This is achieved through a hydroboration-oxidation to introduce a hydroxyl group, which is then oxidized to a ketone. The key fluorination step is accomplished by a deoxofluorination reaction of the keto-proline derivative. Finally, selective deprotection of the ester yields the target compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3,4-dehydro-D-proline Methyl Ester

This initial step protects the amine group with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid as a methyl ester.

Methodology:

-

Boc Protection: To a solution of 3,4-dehydro-D-proline in a suitable solvent such as a mixture of dioxane and water, add sodium hydroxide. Then, add di-tert-butyl dicarbonate (Boc)₂O and stir the reaction mixture at room temperature.

-

Esterification: After completion of the Boc protection, the resulting N-Boc-3,4-dehydro-D-proline is esterified. To a solution of the N-Boc protected acid in a solvent like methanol, add a methylating agent such as trimethylsilyldiazomethane or use a Fischer esterification protocol with methanol and a catalytic amount of acid.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-Boc-3,4-dehydro-D-proline methyl ester.

| Reagent/Solvent | Molar Equivalent/Volume |

| 3,4-dehydro-D-proline | 1.0 |

| Di-tert-butyl dicarbonate | 1.1 |

| Sodium Hydroxide | 1.1 |

| Dioxane/Water | Appropriate volume |

| Trimethylsilyldiazomethane | 1.2 |

| Methanol/Toluene | Appropriate volume |

Step 2: Synthesis of 1-Boc-3-hydroxy-D-proline Methyl Ester via Hydroboration-Oxidation

This step introduces a hydroxyl group at the C3 position with anti-Markovnikov regioselectivity.

Methodology:

-

To a solution of 1-Boc-3,4-dehydro-D-proline methyl ester in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

After the hydroboration is complete, cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

-

Stir the mixture at room temperature until the oxidation is complete.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

| Reagent/Solvent | Molar Equivalent/Volume |

| 1-Boc-3,4-dehydro-D-proline methyl ester | 1.0 |

| Borane-tetrahydrofuran complex (1 M in THF) | 1.1 |

| Tetrahydrofuran (anhydrous) | Appropriate volume |

| Sodium Hydroxide (3 M aqueous solution) | 1.5 |

| Hydrogen Peroxide (30% aqueous solution) | 1.5 |

Step 3: Synthesis of 1-Boc-3-oxo-D-proline Methyl Ester via Oxidation

The secondary alcohol is oxidized to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) to avoid epimerization.

Methodology:

-

To a solution of 1-Boc-3-hydroxy-D-proline methyl ester in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously until the solid dissolves.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

| Reagent/Solvent | Molar Equivalent/Volume |

| 1-Boc-3-hydroxy-D-proline methyl ester | 1.0 |

| Dess-Martin periodinane | 1.5 |

| Dichloromethane (anhydrous) | Appropriate volume |

Step 4: Synthesis of this compound Methyl Ester via Deoxyfluorination

The key geminal difluorination is achieved using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST).

Methodology:

-

To a solution of 1-Boc-3-oxo-D-proline methyl ester in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The mixture is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

| Reagent/Solvent | Molar Equivalent/Volume |

| 1-Boc-3-oxo-D-proline methyl ester | 1.0 |

| Diethylaminosulfur trifluoride (DAST) | 2.0 - 3.0 |

| Dichloromethane (anhydrous) | Appropriate volume |

Step 5: Synthesis of this compound via Saponification

The final step involves the selective hydrolysis of the methyl ester to the carboxylic acid.

Methodology:

-

To a solution of this compound methyl ester in a mixture of THF and water, add lithium hydroxide monohydrate.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

The reaction mixture is then acidified to a pH of approximately 3-4 with a dilute acid such as 1 N HCl.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the final product.

| Reagent/Solvent | Molar Equivalent/Volume |

| This compound methyl ester | 1.0 |

| Lithium hydroxide monohydrate | 1.5 |

| Tetrahydrofuran/Water | Appropriate volume |

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are estimates based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Product | Expected Yield (%) |

| 1 | Protection | 3,4-dehydro-D-proline | 1-Boc-3,4-dehydro-D-proline methyl ester | 85-95 |

| 2 | Hydroboration-Oxidation | 1-Boc-3,4-dehydro-D-proline methyl ester | 1-Boc-3-hydroxy-D-proline methyl ester | 70-85 |

| 3 | Oxidation | 1-Boc-3-hydroxy-D-proline methyl ester | 1-Boc-3-oxo-D-proline methyl ester | 80-95 |

| 4 | Deoxyfluorination | 1-Boc-3-oxo-D-proline methyl ester | This compound methyl ester | 50-70 |

| 5 | Deprotection | This compound methyl ester | This compound | >90 |

Logical Relationships in Key Transformations

The following diagram illustrates the key chemical transformations and the logical progression of the intermediates in the synthesis.

1H and 19F NMR characterization of 1-Boc-3,3-difluoro-D-proline

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 1-Boc-3,3-difluoro-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable synthetic building block in medicinal chemistry and drug development. The introduction of geminal difluoro groups into amino acids can significantly modulate their conformational preferences, metabolic stability, and binding affinities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for the structural elucidation and conformational analysis of such fluorinated molecules. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive probe that is free from endogenous background in biological systems.[1][2][3] This guide provides a detailed overview of the ¹H and ¹⁹F NMR characterization of this compound, including representative data, experimental protocols, and a workflow for analysis.

Data Presentation: Representative NMR Data

The presence of the electron-withdrawing fluorine atoms and the conformational constraints of the pyrrolidine ring significantly influence the chemical shifts and coupling constants. The Boc protecting group often leads to the observation of two distinct sets of signals (rotamers) due to slow rotation around the carbamate C-N bond on the NMR timescale.

Table 1: Representative ¹H NMR Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constants (J, Hz) | Integration |

| H-2 (α-H) | 4.45 - 4.60 | m | - | 1H |

| H-4 (β-H₂) | 2.50 - 2.80 | m | - | 2H |

| H-5 (δ-H₂) | 3.60 - 3.85 | m | - | 2H |

| Boc (-C(CH₃)₃) | 1.48 / 1.45 | s | - | 9H |

| COOH | 9.5 - 11.0 | br s | - | 1H |

Note: The chemical shifts for the pyrrolidine ring protons (H-2, H-4, H-5) are expected to be complex multiplets due to proton-proton and proton-fluorine couplings. The presence of two distinct signals for the Boc group indicates the presence of rotamers.

Table 2: Representative ¹⁹F NMR Data for this compound

Solvent: CDCl₃, Frequency: 376 MHz, ¹H-decoupled

| Fluorine Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constants (J, Hz) |

| F-3 (axial) | -95.0 | d | JFF = 240 |

| F-3 (equatorial) | -105.0 | d | JFF = 240 |

Note: The two fluorine atoms at the C-3 position are diastereotopic and are expected to have different chemical shifts. They will appear as a pair of doublets (an 'AB quartet') due to the large geminal fluorine-fluorine coupling (²JFF), which is typically in the range of 230-260 Hz. The exact chemical shifts are highly sensitive to the local electronic environment and ring conformation.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. The following protocols are standard for the analysis of fluorinated amino acid derivatives.

Sample Preparation

-

Compound Purity : Ensure the sample of this compound is of high purity (≥98%), as impurities can complicate spectral interpretation.[6]

-

Solvent Selection : Dissolve 10-15 mg of the compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial characterization. Other solvents like DMSO-d₆ or Methanol-d₄ can be used to investigate solvent effects on conformation.

-

Internal Standard : For precise ¹⁹F chemical shift referencing, an internal standard is not always necessary as modern spectrometers can use an external reference or the deuterium lock frequency. If required, a common standard is trifluorotoluene (-63.72 ppm) or trifluoroacetic acid (-76.55 ppm) relative to CFCl₃ (0 ppm).[7] For ¹H NMR, tetramethylsilane (TMS) is the standard reference (0 ppm).

NMR Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹H and ¹⁹F frequencies.

-

¹H NMR Spectroscopy :

-

Experiment : A standard 1D proton experiment is typically sufficient.

-

Acquisition Parameters :

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

-

¹⁹F NMR Spectroscopy :

-

Experiment : A standard 1D fluorine experiment is performed. For simplification and to confirm couplings, both proton-coupled and proton-decoupled spectra should be acquired.

-

Acquisition Parameters :

-

Spectral Width: A wide range should be set initially (e.g., +50 to -250 ppm) to ensure all signals are captured, given the broad chemical shift range of fluorine.[2]

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 32-64 for good signal-to-noise.

-

-

-

Data Processing : Apply a standard exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹⁹F) to improve signal-to-noise, followed by Fourier transformation. Phase and baseline correct the resulting spectra.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of systematic characterization.

Caption: Workflow for NMR characterization of this compound.

Conclusion

The ¹H and ¹⁹F NMR characterization of this compound provides unambiguous structural confirmation and offers deep insights into its conformational behavior. The diastereotopic nature of the C3 fluorine atoms gives rise to a distinct signature in the ¹⁹F NMR spectrum, characterized by a large geminal coupling constant. For professionals in drug discovery, understanding these spectral features is paramount for quality control, reaction monitoring, and for correlating molecular conformation with biological activity. The protocols and representative data presented herein serve as a comprehensive guide for the analysis of this and other related fluorinated proline analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. γ-( S )-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19 F-NMR peptide studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00034C [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Synthetic Profile of 1-Boc-3,3-difluoro-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-Boc-3,3-difluoro-D-proline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs, such as 3,4-difluoro- and 4,4-difluoro-proline derivatives, to present an inferred but detailed spectroscopic profile and a plausible synthetic protocol.

Physicochemical Properties

| Property | Value |

| CAS Number | 2165637-44-3[1] |

| Molecular Formula | C₁₀H₁₅F₂NO₄[1] |

| Molecular Weight | 251.23 g/mol [1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on data from analogous fluorinated proline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.4 | m | Hα |

| ~3.6 - 3.9 | m | Hδ |

| ~2.2 - 2.6 | m | Hβ |

| ~1.4 | s | Boc (tert-butyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (acid) |

| ~154 | C=O (Boc) |

| ~115 - 125 (t) | Cγ (CF₂) |

| ~80 | C(CH₃)₃ (Boc) |

| ~58 - 60 | Cα |

| ~46 - 48 | Cδ |

| ~35 - 40 (t) | Cβ |

| ~28 | C(CH₃)₃ (Boc) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity |

| -90 to -110 | m |

Mass Spectrometry (MS)

-

Expected [M-H]⁻: ~250.09

-

Expected [M+Na]⁺: ~274.08

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (Boc) |

| ~1700 - 1750 | C=O stretch (acid and Boc) |

| ~1100 - 1200 | C-F stretch |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and spectroscopic analysis of similar fluorinated proline derivatives and serve as a guide for the preparation and characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the deoxofluorination of a corresponding β-keto proline derivative.[2]

Materials:

-

N-Boc-3-oxo-D-proline methyl ester

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Fluorination: To a solution of N-Boc-3-oxo-D-proline methyl ester in DCM at 0 °C, add DAST dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3,3-difluoro-D-proline methyl ester.

-

Saponification: Dissolve the methyl ester in a mixture of MeOH and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidification and Extraction: Acidify the reaction mixture with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Final Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to afford this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

¹H NMR: Standard acquisition parameters.

-

¹³C NMR: Proton-decoupled with a sufficient number of scans for adequate signal-to-noise.

-

¹⁹F NMR: Proton-decoupled, referenced to an external standard (e.g., CFCl₃).

-

Mass Spectrometry:

-

Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in both positive and negative ion modes.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Infrared Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (e.g., NaCl).

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

References

Unveiling the Structural Landscape: An In-depth Guide to Peptides Containing 3,3-Difluoroproline

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique stereoelectronic properties of fluorine can profoundly influence peptide conformation, stability, and biological activity. Among these modified amino acids, 3,3-difluoroproline stands out for its potential to enforce specific backbone geometries. This technical guide provides a comprehensive overview of the synthesis, conformational properties, and structural analysis of peptides containing 3,3-difluoroproline, drawing upon available research to offer insights for its application in peptide design and development.

Synthesis of 3,3-Difluoroproline

The synthesis of 3,3-difluoroproline is a multi-step process that has been approached through various routes. A common strategy involves the fluorination of a suitable proline precursor. One reported method utilizes a cyclic α-amino-β-keto ester scaffold, which is then subjected to deoxyfluorination.

A generalized workflow for the synthesis of 3,3-difluoroproline is outlined below. This process typically starts from a readily available precursor and involves several key transformations to introduce the gem-difluoro moiety at the C3 position of the proline ring.

Experimental Protocols

While specific experimental details for the crystallization of peptides containing 3,3-difluoroproline are not extensively documented in publicly available literature, general protocols for the synthesis and crystallization of fluorinated peptides can be adapted.

Peptide Synthesis

Peptides incorporating 3,3-difluoroproline can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Table 1: General Protocol for Solid-Phase Peptide Synthesis of a 3,3-Difluoroproline-Containing Peptide

| Step | Procedure | Reagents and Solvents | Notes |

| 1. Resin Swelling | Swell the resin in an appropriate solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Swelling for 30-60 minutes is typically sufficient. |

| 2. Fmoc Deprotection | Remove the Fmoc protecting group from the resin-bound amino acid. | 20% Piperidine in DMF | Treatment for 5-10 minutes, repeated once. |

| 3. Washing | Wash the resin to remove excess reagents. | DMF, DCM, Isopropanol | Thorough washing is crucial for high purity. |

| 4. Amino Acid Coupling | Couple the next Fmoc-protected amino acid, including Fmoc-3,3-difluoroproline-OH. | Coupling reagents (e.g., HBTU, HATU), base (e.g., DIPEA), DMF | Double coupling may be necessary for hindered amino acids. |

| 5. Washing | Wash the resin to remove unreacted reagents. | DMF, DCM | --- |

| 6. Repeat | Repeat steps 2-5 for each amino acid in the sequence. | --- | --- |

| 7. Final Deprotection | Remove the N-terminal Fmoc group. | 20% Piperidine in DMF | --- |

| 8. Cleavage and Side-Chain Deprotection | Cleave the peptide from the resin and remove side-chain protecting groups. | Cleavage cocktail (e.g., TFA/TIS/H2O) | The composition of the cocktail depends on the amino acid sequence. |

| 9. Precipitation and Purification | Precipitate the crude peptide in cold ether and purify by HPLC. | Cold diethyl ether, Acetonitrile/Water gradients with 0.1% TFA | Lyophilize the pure fractions to obtain the final peptide. |

Peptide Crystallization

Obtaining high-quality crystals of peptides for X-ray diffraction studies is often a process of empirical screening.

Table 2: General Protocol for Peptide Crystallization Screening

| Step | Procedure | Materials and Methods | Notes |

| 1. Peptide Purity | Ensure high purity of the synthesized peptide (>95%). | RP-HPLC, Mass Spectrometry | Impurities can significantly hinder crystallization. |

| 2. Solubility Screening | Determine the solubility of the peptide in various buffers and pH ranges. | A range of buffers (e.g., Tris, HEPES, citrate) at different pH values. | This helps in selecting appropriate conditions for crystallization trials. |

| 3. Crystallization Screening | Screen a wide range of crystallization conditions using commercial screens. | Sitting-drop or hanging-drop vapor diffusion methods. | Screens typically contain various precipitants (e.g., PEGs, salts), buffers, and additives. |

| 4. Optimization | Optimize initial crystal hits by varying precipitant concentration, pH, and temperature. | Fine-grid screening around the initial hit conditions. | Additives such as salts or organic solvents can sometimes improve crystal quality. |

| 5. Crystal Harvesting and Cryo-protection | Harvest suitable crystals and soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen. | Cryoprotectants (e.g., glycerol, ethylene glycol), crystal mounting loops. | This prevents ice formation during X-ray data collection. |

| 6. X-ray Diffraction Data Collection | Collect diffraction data at a synchrotron source. | Synchrotron beamline equipped with a suitable detector. | High-intensity X-rays are usually required for peptide crystals. |

Conformational Properties of 3,3-Difluoroproline in Peptides

While a comprehensive body of X-ray crystallographic data for peptides containing 3,3-difluoroproline is not yet available, NMR studies and theoretical calculations provide valuable insights into its conformational preferences.

The pyrrolidine ring of proline can adopt two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The introduction of gem-difluoro substitution at the C3 position is expected to influence this equilibrium. NMR studies on Ac-3,3-F2Pro-OMe have been conducted to understand these conformational biases.[1]

Table 3: Conformational Parameters of Proline and Fluorinated Proline Derivatives

| Derivative | Predominant Ring Pucker (in solution) | Influence on cis/trans Isomerism | Reference |

| Proline | Cγ-endo / Cγ-exo equilibrium | - | [1] |

| (4R)-Fluoroproline | Cγ-exo | Favors trans isomer | [1] |

| (4S)-Fluoroproline | Cγ-endo | Favors cis isomer | [1] |

| 3,3-Difluoroproline | Under investigation | Under investigation | [1] |

The gem-difluoro substitution at the C3 position introduces strong stereoelectronic effects, including the gauche effect, which can significantly alter the puckering preference of the pyrrolidine ring. However, detailed crystallographic studies are needed to definitively determine the solid-state conformation of 3,3-difluoroproline within a peptide backbone.

X-ray Crystal Structure Analysis: Insights from Related Fluorinated Prolines

Although specific crystal structure data for peptides with 3,3-difluoroproline is scarce, the extensive crystallographic analysis of peptides containing other fluorinated prolines, such as 3,4-difluoroproline and 4,4-difluoroproline, can offer valuable predictive insights.

Studies on peptides with these analogs have revealed that the position and stereochemistry of fluorine substitution precisely control the ring pucker and the cis/trans isomerism of the preceding peptide bond. For instance, X-ray structures of (3R,4R)-3,4-difluoroproline derivatives have been determined, providing detailed information on bond lengths, angles, and torsion angles in the solid state.[2] This data serves as a crucial reference for modeling the structural impact of 3,3-difluoroproline.

Conclusion and Future Directions

The incorporation of 3,3-difluoroproline into peptides holds significant promise for controlling their three-dimensional structure. While synthetic routes to this non-canonical amino acid have been established, a deeper understanding of its structural consequences within peptides, particularly through X-ray crystallography, is a critical next step. Future research efforts should focus on the synthesis and crystallization of a variety of peptides containing 3,3-difluoroproline to build a comprehensive database of their solid-state conformations. Such studies will undoubtedly accelerate the rational design of novel peptide-based therapeutics and biomaterials with tailored structural and functional properties. Researchers in the field are encouraged to pursue the crystallographic characterization of these intriguing molecules to unlock their full potential.

References

A Technical Guide to 1-Boc-3,3-difluoro-D-proline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3,3-difluoro-D-proline is a synthetic amino acid derivative that has garnered interest in medicinal chemistry and drug design. The strategic placement of geminal fluorine atoms at the C3 position of the D-proline scaffold imparts unique stereoelectronic properties that can significantly influence the conformation and stability of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in drug development.

Physicochemical Properties

The introduction of fluorine atoms can modulate properties such as pKa, lipophilicity, and metabolic stability. The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅F₂NO₄ | --INVALID-LINK-- |

| Molecular Weight | 251.23 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not experimentally reported | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, chloroform | General knowledge |

| pKa (acidic) | 3.53 ± 0.10 (Predicted) | - |

| Specific Optical Rotation ([α]D) | Not experimentally reported | - |

| LogP | 1.5 (Predicted) | --INVALID-LINK-- |

Note: Many of the physicochemical properties for this specific compound have not been explicitly reported in peer-reviewed literature and are based on predictions or data from analogous compounds.

Experimental Protocols

The synthesis of enantiomerically pure 3,3-difluoroproline derivatives can be challenging. The following protocol is based on a reported multigram-scale synthesis of 3,3-difluoroproline, which involves the fluorination of a ketone precursor followed by chiral resolution.[1] This can be adapted for the specific synthesis of the D-enantiomer.

Synthesis of Racemic N-Boc-3,3-difluoro-proline

-

Fluorination of N-Boc-3-oxopyrrolidine-2-carboxylate: To a solution of N-Boc-3-oxopyrrolidine-2-carboxylate in a suitable solvent such as dichloromethane, add diethylaminosulfur trifluoride (DAST) at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield racemic N-Boc-3,3-difluoroproline methyl ester.

-

Hydrolysis: Hydrolyze the methyl ester using lithium hydroxide in a mixture of tetrahydrofuran and water. Acidify the reaction mixture with a cooled aqueous solution of citric acid or HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield racemic N-Boc-3,3-difluoro-proline.

Chiral Resolution

-

Diastereomeric Salt Formation: Dissolve the racemic N-Boc-3,3-difluoro-proline in a suitable solvent like isopropanol. Add a chiral resolving agent, such as L-tyrosine hydrazide for the separation of the D-enantiomer, and heat the mixture to obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt.

-

Isolation and Liberation of the D-enantiomer: Collect the crystals by filtration and wash with a cold solvent. Liberate the free acid by treating the diastereomeric salt with an aqueous acid solution and extracting it into an organic solvent. Concentrate the organic layer to obtain the enantiomerically enriched this compound.

Applications in Drug Development

The incorporation of fluorinated prolines into peptides is a strategy to modulate their conformational preferences and enhance their biological activity and stability.

Conformational Control of Peptides

The proline ring can adopt two main puckered conformations, Cγ-exo and Cγ-endo. The introduction of electron-withdrawing fluorine atoms at the C3 position influences the puckering of the pyrrolidine ring through stereoelectronic effects. This conformational constraint can be exploited to stabilize specific secondary structures in peptides, such as β-turns, which are crucial for molecular recognition and biological function.[2][3]

The geminal difluoro substitution at the C3 position also affects the cis-trans isomerization of the Xaa-Pro peptide bond.[2] The energy barrier for this isomerization can be altered, which is a critical factor in protein folding and dynamics. By controlling the cis-trans equilibrium, researchers can design peptides with more defined three-dimensional structures, leading to improved binding affinity and selectivity for their biological targets.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable building block for the design of novel peptides and peptidomimetics with tailored conformational properties. The geminal difluoro substitution offers a powerful tool to influence peptide backbone structure, which can lead to enhanced biological activity and improved pharmacokinetic profiles. Further research into the precise physicochemical properties and biological applications of this compound will undoubtedly expand its utility in the field of drug discovery.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-3,3-difluoro-D-proline

This technical guide provides a comprehensive overview of the synthetic pathways for 1-Boc-3,3-difluoro-D-proline, a valuable fluorinated amino acid derivative used in drug discovery and development. The synthesis of this compound presents unique challenges due to the stereoselective introduction of two fluorine atoms at the C3 position of the proline ring. This document outlines the primary starting materials, key chemical transformations, and detailed experimental protocols.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through several routes, primarily revolving around the difluorination of a suitable proline precursor. A common and effective strategy commences with a commercially available β-ketoester of proline. An alternative, though potentially more lengthy, route begins with a masked 3-hydroxyprolinol.

A key challenge in the synthesis is achieving the desired D-enantiomer. This is typically accomplished through chiral resolution of a racemic mixture of a protected 3,3-difluoroproline derivative.

Primary Starting Materials:

-

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

-

D-Tyrosine hydrazide (for chiral resolution)

-

Diethylaminosulfur trifluoride (DAST) as a fluorinating agent

Synthetic Pathway from a β-Ketoproline Derivative

A robust and scalable synthesis of enantiopure 3,3-difluoroproline has been developed starting from a racemic β-ketoproline derivative.[1] This pathway involves a key deoxofluorination step followed by a classical resolution.

The overall synthetic workflow can be visualized as follows:

Figure 1: General workflow for the synthesis of this compound.

Step 1: Deoxofluorination of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

The critical introduction of the two fluorine atoms is achieved through deoxofluorination of the β-keto group using diethylaminosulfur trifluoride (DAST).[1]

-

Reaction: Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is treated with DAST.

-

Reagents and Conditions: 3 equivalents of DAST are used without a solvent. The reaction is initiated at 0°C and then allowed to proceed at room temperature for 18 hours.[1]

-

Yield: This step yields the desired 3,3-difluoro ester in approximately 64% yield on a multigram scale.[1]

Step 2: Hydrolysis and Deprotection

The Boc protecting group and the ethyl ester are simultaneously removed by acid hydrolysis.[1]

-

Reaction: The difluorinated intermediate is treated with strong acid.

-

Reagents and Conditions: 6N aqueous HCl at 60°C for 5 hours.[1]

Step 3: N-Cbz Protection

The resulting free amino acid is then protected with a carboxybenzyl (Cbz) group to facilitate the subsequent chiral resolution.

-

Reaction: The racemic 3,3-difluoroproline is reacted with benzyl chloroformate.

-

Reagents and Conditions: CbzCl, NaHCO₃, in a mixture of H₂O and THF at room temperature for 24 hours.[1]

-

Yield: The combined yield for the hydrolysis and Cbz-protection steps is 81%.[1]

Step 4: Chiral Resolution

The racemic N-Cbz-3,3-difluoroproline is resolved by crystallization with a chiral resolving agent, D-tyrosine hydrazide, to isolate the desired D-enantiomer.[1]

-

Procedure: The racemic Cbz-protected difluoroproline is treated with D-tyrosine hydrazide. The diastereomeric salt of the D-proline derivative preferentially crystallizes.

-

Yield and Enantiomeric Excess: This resolution provides the (R)-3,3-difluoro-Cbz-proline with high enantiomeric excess (99% ee) and in good yield.[1]

Step 5: Cbz Deprotection and Final Boc Protection

The Cbz group is removed by hydrogenation, and the resulting enantiopure 3,3-difluoro-D-proline is protected with a Boc group to yield the final product.

-

Cbz Deprotection: Hydrogenation over a palladium catalyst.

-

Boc Protection: The free amino acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3][4]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of enantiopure 3,3-difluoroproline derivatives.

| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |

| Deoxofluorination | Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | Ethyl N-Boc-3,3-difluoropyrrolidine-2-carboxylate | DAST, neat, 0°C to rt, 18h | 64% | [1] |

| Hydrolysis and Cbz Protection | Ethyl N-Boc-3,3-difluoropyrrolidine-2-carboxylate | (±)-N-Cbz-3,3-difluoroproline | 1. 6N HCl, 60°C, 5h; 2. CbzCl, NaHCO₃, H₂O, THF, rt, 24h | 81% | [1] |

| Chiral Resolution | (±)-N-Cbz-3,3-difluoroproline | (R)-N-Cbz-3,3-difluoroproline | D-Tyrosine hydrazide | ~80% | [1] |

| Cbz Deprotection | (R)-N-Cbz-3,3-difluoroproline | (R)-3,3-difluoroproline | H₂, Pd/C | 99% | [1] |

Alternative Synthetic Approaches

While the route starting from a β-ketoproline derivative is efficient, other methods for synthesizing difluoroproline derivatives have been explored.

An earlier synthetic pathway for racemic 3,3-difluoroproline started from a masked 3-hydroxyprolinol.[1] This multi-step process, however, can be time-consuming and challenging to scale up due to the use of specific reagents.[1]

Figure 2: Synthetic pathway from masked 3-hydroxyprolinol.

Another reported method involves the synthesis of racemic β,β-difluoroproline starting from β,β-difluoro-α-keto-esters.[1]

Conclusion

The synthesis of this compound is a multi-step process that hinges on an effective difluorination reaction and a highly efficient chiral resolution. The most practical and scalable approach reported to date utilizes the deoxofluorination of a commercially available β-ketoproline derivative, followed by enzymatic resolution to obtain the desired D-enantiomer. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key starting materials and methodologies required for the successful synthesis of this important fluorinated amino acid.

References

An In-depth Technical Guide to the Stereochemistry of 3,3-difluoro-D-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 3,3-difluoro-D-proline, a unique non-canonical amino acid with significant potential in drug design and peptide chemistry. Due to the limited direct experimental data available for the D-enantiomer, this document extrapolates its stereochemical properties based on established principles of fluorine stereoelectronics and extensive studies on analogous fluorinated L-proline derivatives. This guide covers the foundational principles of proline stereochemistry, the profound influence of gem-difluorination at the C3 position, a proposed synthetic pathway, and detailed experimental protocols for its characterization. The incorporation of D-amino acids is a known strategy to enhance peptide stability, making an understanding of 3,3-difluoro-D-proline's conformational biases crucial for its application in developing novel therapeutics.[1][2][3][4][]

Introduction: The Significance of Proline and the Impact of Fluorination

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imposes significant conformational constraints on the peptide backbone. This rigidity is pivotal in defining the secondary structure of proteins, such as in β-turns and polyproline helices. The conformation of the pyrrolidine ring, described by its "pucker," and the isomerization of the preceding peptide bond (cis/trans) are critical determinants of protein folding and function.

Strategic fluorination of the proline ring has emerged as a powerful tool in medicinal chemistry and chemical biology to modulate these conformational preferences. The introduction of fluorine, owing to its small van der Waals radius and high electronegativity, can profoundly alter the stereoelectronic properties of the molecule with minimal steric perturbation.[6][7] Specifically, the "gauche effect" involving fluorine often leads to a preference for specific rotamers, thereby biasing the ring pucker and influencing the cis/trans amide bond equilibrium.[8][9][10][11]

This guide focuses on 3,3-difluoro-D-proline, a derivative that combines the structural impact of gem-difluorination at the C3 position with the proteolytic resistance conferred by a D-amino acid configuration.[1][3][4] While direct literature on this specific stereoisomer is scarce, this document aims to provide a robust theoretical and practical framework for its study and application.

Predicted Stereochemical and Conformational Properties

The stereochemistry of 3,3-difluoro-D-proline is defined by the (R)-configuration at the α-carbon and the gem-difluoro substitution at the C3 (or γ) position. The conformational landscape is primarily dictated by the interplay between the inherent puckering of the five-membered ring and the stereoelectronic effects of the two fluorine atoms.

Pyrrolidine Ring Pucker

The pyrrolidine ring of proline is not planar and exists in two primary envelope conformations: Cγ-endo (where the Cγ atom is displaced from the plane of the other four atoms on the same side as the carboxyl group) and Cγ-exo (where the Cγ atom is displaced to the opposite side). In unsubstituted proline, there is a slight preference for the Cγ-exo pucker.

For 3,3-difluoro-D-proline, the gem-difluoro substitution is expected to have a significant impact on this equilibrium. The fluorine gauche effect describes the tendency of a gauche conformation to be more stable than the anti conformation in systems with vicinal electronegative substituents.[8][9][10][11] In the context of the pyrrolidine ring, this effect, arising from hyperconjugation between C-H or C-C σ orbitals and the C-F σ* antibonding orbitals, will influence the torsional angles and thus the ring pucker.[11] While the precise equilibrium for 3,3-difluoro-D-proline has not been experimentally determined, studies on other fluorinated prolines suggest that the gem-difluoro substitution at C3 will likely modulate the pucker preference, potentially favoring a conformation that optimizes the gauche interactions of the C-F bonds with the ring nitrogen and other substituents.[12][13]

Cis/Trans Amide Bond Isomerization

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans form is overwhelmingly favored for most amino acids, the energy barrier for proline cis-trans isomerization is lower, and the cis isomer can be significantly populated (5-30% in peptides). This isomerization is often a rate-limiting step in protein folding.

Fluorination of the proline ring is known to alter the cis/trans ratio. The substitution pattern and stereochemistry of the fluorine atoms influence the electronic environment of the ring and the steric interactions in the transition state of isomerization. For 3,3-difluoro-D-proline, it is anticipated that the strong electron-withdrawing nature of the two fluorine atoms will influence the pyramidalization of the ring nitrogen and the electronic character of the amide bond, thereby shifting the cis/trans equilibrium. Studies on gem-difluorinated systems in other contexts have shown an influence on adjacent amide bond conformations.[14][15][16]

Quantitative Conformational Data (Predicted)

The following table summarizes the predicted conformational parameters for N-acetyl-3,3-difluoro-D-prolinamide, extrapolated from data on related fluorinated proline derivatives. These values should be considered theoretical estimates pending experimental verification.

| Parameter | Predicted Value/Preference | Basis for Prediction |

| Ring Pucker | Modulated preference, likely favoring a specific pucker to satisfy fluorine gauche effects. | Based on studies of other fluorinated prolines and the gauche effect.[8][9][10][11][12][13] |

| Cis/Trans Ratio (X-Pro bond) | Altered from unsubstituted proline; direction of shift requires experimental determination. | Gem-difluorination at C3 is expected to have a notable electronic effect on the amide bond.[14][15][16] |

| Key Dihedral Angles (φ, ψ) | Constrained range due to the rigid pyrrolidine ring. | Inherent property of the proline ring structure. |

| ¹⁹F NMR Chemical Shifts | Diastereotopic fluorine signals with distinct chemical shifts. | The two fluorine atoms are in a chiral environment and are chemically non-equivalent. |

Synthesis and Characterization

While a specific, optimized synthesis for 3,3-difluoro-D-proline is not available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated prolines, starting from a suitable chiral precursor like D-hydroxyproline.[6][17][18][19]

Proposed Synthetic Pathway

A potential synthetic route starting from N-Boc-D-hydroxyproline methyl ester is outlined below. This pathway involves oxidation of the hydroxyl group to a ketone, followed by difluorination.

Caption: Proposed synthetic pathway for 3,3-difluoro-D-proline.

Experimental Protocols for Stereochemical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of fluorinated prolines.[20][21][22][23][24] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including 2D techniques like COSY, HSQC, HMBC, and NOESY, is required for complete assignment and conformational analysis.

-

Sample Preparation: Dissolve the N-acetylated methyl ester derivative of 3,3-difluoro-D-proline in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of 5-10 mg/mL.

-

¹H NMR: Acquire standard 1D ¹H spectra to observe the chemical shifts and coupling constants of the proline ring protons. The presence of cis and trans isomers will be indicated by two distinct sets of signals.

-

¹⁹F NMR: Acquire ¹H-decoupled ¹⁹F spectra. The two geminal fluorine atoms are diastereotopic and should appear as two distinct signals (an AX system), each potentially split into further multiplets due to coupling with protons. The chemical shift difference between these fluorines can be sensitive to the ring pucker.

-

2D NMR (NOESY/ROESY): These experiments are crucial for determining the relative stereochemistry and conformation. For the amide bond, a strong NOE between the α-proton of proline and the C-terminal proton of the preceding residue is characteristic of a trans conformation, while an NOE between the α-proton and the N-terminal proton of the preceding residue indicates a cis conformation.

-

Coupling Constant Analysis: The ³J(H,H) and ³J(H,F) coupling constants can be used to determine the dihedral angles of the pyrrolidine ring via the Karplus equation, providing quantitative information about the ring pucker.

3.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and absolute stereochemistry of a molecule.[25][26][27][28]

-

Crystallization: Grow single crystals of 3,3-difluoro-D-proline or a suitable derivative. This is often the most challenging step and requires screening of various solvents, precipitants, and crystallization techniques (e.g., slow evaporation, vapor diffusion). A typical starting point is slow diffusion of a non-polar solvent (like diethyl ether or hexane) into a saturated solution of the compound in a polar solvent (like ethanol or methanol).[25]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[26]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final structure, including atomic coordinates, bond lengths, bond angles, and torsional angles.[26][27]

Visualization of Key Concepts

Conformational Equilibrium of the Pyrrolidine Ring

The gem-difluoro substitution at the C3 position significantly influences the conformational equilibrium between the Cγ-endo and Cγ-exo puckers of the D-proline ring.

Caption: Conformational equilibrium of the 3,3-difluoro-D-proline ring.

Experimental Workflow for Stereochemical Analysis

A structured workflow is essential for the comprehensive stereochemical analysis of 3,3-difluoro-D-proline.

Caption: Experimental workflow for analyzing 3,3-difluoro-D-proline.

Applications in Drug Development

The incorporation of D-amino acids into peptides is a well-established strategy to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.[1][2][3][4] 3,3-difluoro-D-proline offers the dual advantages of enzymatic stability from its D-configuration and conformational control from its gem-difluoro substitution.

Potential applications include:

-

Peptide-based Therapeutics: Stabilizing bioactive peptides in specific conformations required for receptor binding.

-

Proteolysis-Targeting Chimeras (PROTACs): The proline residue is often a key recognition element for E3 ligases like VHL.[17][18] Modifying this residue could fine-tune binding affinity and selectivity.

-

¹⁹F NMR Probe: The fluorine atoms can serve as sensitive reporters for ¹⁹F NMR studies to probe molecular interactions and conformational changes in complex biological systems.[20][21][22][23]

Conclusion

While direct experimental data on 3,3-difluoro-D-proline is currently lacking, a robust understanding of its stereochemical properties can be extrapolated from the extensive research on other fluorinated proline analogues. The gem-difluoro substitution at the C3 position is predicted to exert significant control over the pyrrolidine ring pucker and the cis/trans amide bond equilibrium through powerful stereoelectronic effects. This unique combination of conformational constraint and the inherent proteolytic resistance of a D-amino acid makes 3,3-difluoro-D-proline a highly promising building block for the design of next-generation peptide therapeutics and chemical probes. The experimental protocols and theoretical framework provided in this guide are intended to facilitate future research into this intriguing molecule and unlock its full potential in drug discovery and development.

References

- 1. scispace.com [scispace.com]

- 2. nbinno.com [nbinno.com]

- 3. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]

- 10. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gauche effect - Wikipedia [en.wikipedia.org]

- 12. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 14. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. γ-( S )-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19 F-NMR peptide studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00034C [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. mr.copernicus.org [mr.copernicus.org]

- 22. researchgate.net [researchgate.net]

- 23. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Investigation of fluorinated prolines by NMR spectroscopy | University of Southampton [southampton.ac.uk]

- 25. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 26. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Thieme E-Books & E-Journals [thieme-connect.de]

- 28. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of Difluoroproline Ring Pucker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to predict and analyze the pyrrolidine ring pucker of difluoroproline derivatives. Understanding and controlling the conformational preferences of these modified amino acids is critical for rational peptide and protein design, as well as for the development of novel therapeutics. This document outlines the key computational approaches, presents quantitative data on conformational preferences, and details the experimental protocols used for validation.

Introduction: The Proline Ring Pucker and the Influence of Fluorination

Proline, unique among the proteinogenic amino acids, possesses a secondary amine constrained within a five-membered pyrrolidine ring. This cyclic structure restricts the backbone dihedral angle φ and influences the local secondary structure of peptides and proteins. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (Down pucker) and Cγ-exo (Up pucker), which interconvert rapidly at room temperature.[1] The specific pucker adopted by a proline residue can significantly impact protein folding, stability, and molecular recognition events.[2]

The introduction of fluorine atoms onto the proline ring offers a powerful tool for modulating these conformational equilibria. Due to fluorine's high electronegativity and the stereoelectronic gauche effect, strategic fluorination can create a strong bias for a specific ring pucker.[2] This control over conformation allows for the fine-tuning of peptide and protein properties. For instance, (4R)-fluoroproline ((4R)-FPro) predominantly adopts a Cγ-exo pucker, while (4S)-fluoroproline ((4S)-FPro) favors a Cγ-endo pucker.[3]

Difluorination of the proline ring introduces an additional layer of complexity and control. Depending on the stereochemistry and position of the two fluorine atoms, their individual conformational effects can be additive, opposing, or create novel preferences.[4] This guide focuses on the theoretical methods used to predict these outcomes for various difluoroproline isomers.

Theoretical Calculation Methodologies

The prediction of difluoroproline ring pucker relies on quantum mechanical calculations to determine the relative energies of different conformations. Density Functional Theory (DFT) is a widely used and effective method for this purpose. The general workflow involves geometry optimization of various possible conformers and analysis of the resulting potential energy surface (PES).

Computational Protocol

A typical computational protocol for determining the preferred ring pucker of a difluoroproline derivative, often using a model compound like an N-acetyl methyl ester (Ac-diFPro-OMe), is as follows:

-

Initial Structure Generation: Generate initial 3D structures for all possible stereoisomers and conformers (Cγ-endo and Cγ-exo puckers for both cis and trans amide bond isomers).

-

Geometry Optimization: Perform full geometry optimization for each structure. This is typically done using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for example, 6-311++G(d,p) or cc-pVDZ.[3][5]

-

Frequency Calculations: After optimization, perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energies.

-

Solvation Modeling: To simulate a more biologically relevant environment, repeat the optimizations and frequency calculations incorporating a solvent model. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and commonly used.[1]

-

Potential Energy Surface (PES) Scan: To map the energy landscape of the ring pucker interconversion, a relaxed PES scan can be performed. This involves systematically varying a key dihedral angle of the ring (e.g., Cα–Cβ–Cγ–Cδ) in small increments and optimizing the rest of the molecule's geometry at each step.[6][7] This allows for the identification of energy minima and the transition states connecting them.

-

Data Analysis: The relative energies (electronic energies or Gibbs free energies) of the optimized Cγ-endo and Cγ-exo conformers are compared. The conformer with the lower energy is the predicted preferred pucker. The energy difference can be used to calculate the expected population distribution of the two puckers using the Boltzmann distribution equation.

Quantitative Data: Pucker Preferences of Difluoroprolines

Theoretical calculations provide quantitative predictions of how difluorination patterns affect the proline ring's conformational equilibrium. The data below, compiled from DFT calculations on N-acetyl methyl ester models, summarizes the pucker preferences for various difluoroproline derivatives.[3]

| Compound (Ac-X-OMe) | Pucker Preference (trans-amide) | Pucker Preference (cis-amide) |

| Proline | Cγ-endo (minor Cγ-exo) | Cγ-endo |

| (4R)-FPro | Cγ-exo | Cγ-exo |

| (4S)-FPro | Cγ-endo | Cγ-endo |

| (3R,4R)-diFPro | Cγ-exo | Cγ-exo |

| (3S,4S)-diFPro | Cγ-endo | Cγ-endo (minor Cγ-exo) |

| (3S,4R)-diFPro | Minimal bias (similar to Proline) | Minimal bias (similar to Proline) |

Table 1: Summary of DFT-calculated pyrrolidine ring pucker preferences for selected fluorinated prolines.

The following table presents the calculated Gibbs free energies for different conformers of difluoroproline derivatives in water, providing a more quantitative insight into their relative stabilities.[3]

| Compound (Ac-X-OMe) | Conformer | Relative Gibbs Free Energy (kJ/mol) in H₂O |

| (3R,4R)-diFPro | trans, Cγ-exo | 0.00 (most stable) |

| trans, Cγ-endo | 10.99 | |

| cis, Cγ-exo | 10.15 | |

| cis, Cγ-endo | 20.84 | |

| (3S,4S)-diFPro | trans, Cγ-endo | 0.00 (most stable) |

| trans, Cγ-exo | 1.88 | |

| cis, Cγ-endo | 5.82 | |

| cis, Cγ-exo | 7.91 |

Table 2: DFT-calculated relative Gibbs free energies (M06/cc-pVDZ level with water as solvent) for conformers of (3R,4R)- and (3S,4S)-diFPro model peptides.[3]

Experimental Validation Protocols

Theoretical predictions must be validated by experimental data. The two primary techniques for determining difluoroproline ring pucker are Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state.

Synthesis of Model Compounds

Experimental studies typically use N-acetylated methyl ester derivatives of the difluoroproline to mimic the peptide environment while keeping the molecule small for easier analysis.

Protocol for Synthesis of Ac-(3R,4R)-diFPro-OMe: [3]

-

Starting Material: Commercially available N-Boc-(4R)-hydroxy-L-proline benzyl ester.

-

Oxidation: The hydroxyl group is oxidized to a ketone.

-

Electrophilic Fluorination: The ketone is fluorinated to introduce the first fluorine atom at the C3 position.

-

Reduction: The 4-keto group is reduced back to a hydroxyl group, creating a fluorohydrin.

-

Deoxyfluorination: The hydroxyl group at C4 is replaced with a fluorine atom using a reagent like DAST (diethylaminosulfur trifluoride), yielding the N-Boc-3,4-difluoroproline benzyl ester.

-

Deprotection: The benzyl and Boc protecting groups are removed. This is often achieved by hydrogenolysis to remove the benzyl ester, followed by treatment with methanolic HCl to remove the Boc group and simultaneously form the methyl ester.[3]

-

N-acetylation: The final free amine is acetylated using acetic anhydride to yield the target model compound, Ac-(3R,4R)-diFPro-OMe.[3]

NMR Spectroscopy

NMR is the most powerful tool for studying the conformation of fluorinated prolines in solution.

Protocol for Conformational Analysis:

-

Sample Preparation: Dissolve the synthesized model compound (e.g., Ac-diFPro-OMe) in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR: Acquire a standard 1D ¹H NMR spectrum to confirm the compound's identity and purity.

-

2D COSY/TOCSY: Acquire a 2D COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) spectrum to assign all the proton resonances of the pyrrolidine ring.[8]

-

Coupling Constant Analysis: Extract the ³JH,H vicinal coupling constants from a high-resolution 1D ¹H spectrum or a 2D experiment. The magnitudes of these couplings are related to the dihedral angles via the Karplus equation and are characteristic of the ring pucker. For example, a Cγ-endo pucker will have a different pattern of coupling constants compared to a Cγ-exo pucker.[8]

-

2D NOESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The presence and intensity of cross-peaks between non-bonded protons provide information about their spatial proximity, which helps to further confirm the ring pucker.[8]

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, which changes significantly between the endo and exo puckers.

-

2D EXSY: To measure the rate of cis-trans isomerization, a 2D EXSY (Exchange Spectroscopy) experiment can be performed. Cross-peaks between the resonances of the cis and trans isomers indicate chemical exchange, and their intensities can be used to quantify the exchange rate.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the stereochemistry and the ring pucker.

Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the difluoroproline derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map is used to build a model of the molecule. This model is then refined to best fit the experimental data, yielding precise atomic coordinates.

-

Analysis: Analyze the final structure to determine the bond lengths, bond angles, and key dihedral angles that define the pyrrolidine ring pucker. The results provide a high-resolution snapshot of the molecule's preferred conformation in the solid state.[3]

Conclusion

The conformational preferences of the difluoroproline ring can be reliably predicted using modern theoretical calculation methods, primarily DFT. These in silico approaches, when coupled with robust experimental validation through NMR spectroscopy and X-ray crystallography, provide a powerful platform for the rational design of peptides and proteins with tailored structural and functional properties. For researchers in drug development, the ability to precisely control the local conformation of a peptide backbone by incorporating difluoroproline residues opens up new avenues for creating more stable, potent, and specific therapeutic agents.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Difluoroproline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. 4,4-Difluoroproline (Dfp) is a proline analog that has garnered significant interest due to the unique stereoelectronic effects of the gem-difluoro substitution. When incorporated into a peptide sequence, difluoroproline can influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the peptide bond, thereby impacting the overall peptide secondary structure.[1] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing 4,4-difluoroproline using the tert-butyloxycarbonyl (Boc) protection strategy.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS, particularly advantageous for the synthesis of long or challenging peptide sequences.[2][3] This protocol outlines the key steps, from resin preparation to final peptide cleavage and purification, with specific considerations for the incorporation of Boc-L-4,4-difluoroproline (Boc-Dfp-OH).

Data Presentation: Expected Performance

While specific yields can be sequence-dependent, the following table summarizes the expected quantitative data for the incorporation of a single Boc-Dfp-OH residue into a model peptide sequence using the protocols described below. The gem-difluoro substitution can introduce some steric hindrance, potentially requiring optimized coupling conditions to achieve high efficiency.

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >98% | Monitored by a qualitative Kaiser test. A negative result (no blue color) indicates complete coupling. For sterically hindered couplings, a double coupling may be necessary. |

| Crude Peptide Yield | 60-80% | Based on the initial resin loading. Yield can be affected by the number of coupling cycles and the peptide sequence. |

| Final Peptide Purity | >95% | After purification by reverse-phase high-performance liquid chromatography (RP-HPLC). |

Experimental Protocols

This section details the methodologies for the key experiments in the solid-phase synthesis of a peptide containing 4,4-difluoroproline using Boc chemistry.

Resin Selection and Preparation

The choice of resin is critical and depends on whether a C-terminal acid or amide is desired.

-

For Peptide Acids: Phenylacetamidomethyl (PAM) resin is recommended over Merrifield resin due to its enhanced stability to the repetitive acid treatments for Boc deprotection.[2]

-

For Peptide Amides: 4-Methylbenzhydrylamine (MBHA) resin is the standard choice for Boc-SPPS.[2]

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., 1 g, with a substitution level of 0.5-1.0 mmol/g) in a reaction vessel.

-

Add dichloromethane (DCM) (10-15 mL per gram of resin) to swell the resin.

-

Gently agitate for 30-60 minutes at room temperature.

-

Drain the DCM using a filtered syringe or by filtration.

Boc-SPPS Cycle

The following steps are repeated for each amino acid in the peptide sequence.

Protocol 2: Nα-Boc Deprotection

-

Wash the swollen resin with DCM (3 x 10 mL).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM (10 mL).

-

Agitate for 20-30 minutes at room temperature.

-

Drain the TFA solution and wash the resin with DCM (3 x 10 mL) and then isopropanol (2 x 10 mL) to remove residual acid.

-

Wash again with DCM (3 x 10 mL).

Protocol 3: Neutralization

-

Wash the resin with DCM (2 x 10 mL).

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL).

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (5 x 10 mL) to remove excess base.

Protocol 4: Coupling of Boc-L-4,4-difluoroproline

Due to the potential for steric hindrance from the difluoro-substituted ring, a robust coupling reagent such as HBTU or HATU is recommended. A double coupling strategy may be employed to ensure maximum efficiency.

-

Activation: In a separate vial, dissolve Boc-L-4,4-difluoroproline (3 equivalents relative to resin loading) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF) (approximately 5 mL). Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 1-5.

Protocol 5: Capping (Optional)

If unreacted amino groups persist after coupling, they should be capped to prevent the formation of deletion sequences.

-

Prepare a capping solution of acetic anhydride/DIEA/DCM (5:1:14 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain the solution and wash the resin with DCM (3 x 10 mL).

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using strong acid, most commonly anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and handling procedures.

Protocol 6: HF Cleavage

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in an HF-resistant reaction vessel (e.g., made of Teflon). Add a scavenger such as anisole (1 mL per gram of resin) to trap reactive carbocations generated during cleavage.

-

HF Cleavage: Cool the reaction vessel to 0°C in an ice bath. Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Filter the precipitated peptide, wash with cold ether, and dry under vacuum.

Peptide Purification and Analysis

Protocol 7: Purification and Characterization

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Analyze the purified fractions by analytical RP-HPLC to assess purity.

-

Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis for the incorporation of a single amino acid residue.

Caption: General workflow for a single cycle of Boc-SPPS.

Logical Relationship of Key Steps

This diagram shows the logical progression and dependencies of the major stages in the synthesis of a peptide containing Boc-protected difluoroproline.

Caption: Logical flow from resin preparation to final peptide analysis.

References

Application Notes and Protocols: Incorporation of 1-Boc-3,3-difluoro-D-proline into Bioactive Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of fluorinated proline analogs, such as 1-Boc-3,3-difluoro-D-proline, into bioactive peptides is a powerful strategy in medicinal chemistry and drug discovery. The unique stereoelectronic properties of fluorine can profoundly influence the conformation and stability of peptides, leading to enhanced biological activity, increased proteolytic resistance, and improved pharmacokinetic profiles.[1][2][3] The gem-difluorination at the C3 position of the proline ring introduces distinct conformational biases that can be exploited to fine-tune peptide structure and function.[4][5] These application notes provide a comprehensive overview of the synthetic protocols, conformational effects, and biological implications of incorporating 3,3-difluoro-D-proline into peptide scaffolds.

Conformational and Bioactivity Data

The substitution of proline with fluorinated analogs significantly impacts the peptide's conformational equilibrium and, consequently, its biological activity. The electron-withdrawing nature of fluorine atoms influences the pucker of the pyrrolidine ring and the cis-trans isomerization of the peptidyl-prolyl bond.[6][7][8]

Table 1: Conformational Effects of Fluorinated Proline Analogs in Model Peptides

| Proline Analog | Model Peptide | K_(trans/cis)_ | Predominant Ring Pucker | Reference |

| (3S)-Fluoroproline | Ac-(3S)-F-Pro-OMe | Comparable to Proline | - | [4][5] |

| (3R)-Fluoroproline | Ac-(3R)-F-Pro-OMe | High trans:cis ratio | exo | [4][5] |

| (4R)-Fluoroproline | Ac-(4R)-F-Pro-OMe | 7.0 | exo | [9] |

| (cis)-Fluoroproline | Ac-TYXN-NH₂ | 1.5 | - | [9] |